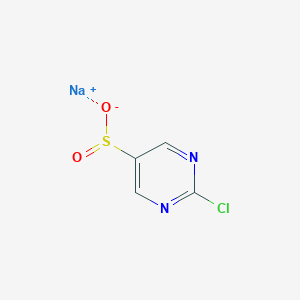

Sodium 2-chloropyrimidine-5-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 2-chloropyrimidine-5-sulfinate is an organosulfur compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a sulfonate group attached to a chloropyrimidine ring, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-chloropyrimidine-5-sulfinate typically involves the sulfonation of 2-chloropyrimidine. One common method is the reaction of 2-chloropyrimidine with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. This reaction yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often employs scalable methods that ensure high yield and purity. These methods may include continuous flow reactors and optimized reaction conditions to minimize by-products and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-chloropyrimidine-5-sulfinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles, leading to the formation of diverse derivatives.

Oxidation and Reduction: The sulfonate group can participate in redox reactions, altering the oxidation state of sulfur.

Coupling Reactions: It can engage in coupling reactions with various electrophiles, forming new carbon-sulfur bonds.

Common Reagents and Conditions:

Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.

Oxidizing Agents: Like hydrogen peroxide, are employed in oxidation reactions.

Catalysts: Transition metal catalysts, such as palladium, are often used in coupling reactions.

Major Products Formed:

Substituted Pyrimidines: Resulting from nucleophilic substitution.

Sulfonyl Derivatives: Formed through oxidation and coupling reactions.

Scientific Research Applications

Sodium 2-chloropyrimidine-5-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-chloropyrimidine-5-sulfinate involves its ability to act as a sulfonating agent. The sulfonate group can interact with various molecular targets, including enzymes and proteins, leading to modifications that alter their activity. This interaction is often mediated through the formation of covalent bonds with nucleophilic sites on the target molecules .

Comparison with Similar Compounds

Sodium 2-chloropyridine-5-sulfinate: Shares a similar structure but with a pyridine ring instead of a pyrimidine ring.

Sodium 2-chloropyrimidine-4-sulfinate: Differing by the position of the sulfonate group on the pyrimidine ring.

Uniqueness: Sodium 2-chloropyrimidine-5-sulfinate is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of specialized sulfur-containing molecules .

Biological Activity

Sodium 2-chloropyrimidine-5-sulfinate is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the compound's biological activity, mechanisms of action, and its implications in various fields, including pharmacology and biochemistry.

This compound acts primarily as a sulfonating agent , where the sulfonate group interacts with various molecular targets, including enzymes and proteins. This interaction is often facilitated through the formation of covalent bonds with nucleophilic sites on target molecules, leading to significant modifications in their activity.

Key Reactions Involving this compound

- Substitution Reactions : The chlorine atom in the pyrimidine ring can be substituted by various nucleophiles, resulting in a variety of derivatives.

- Oxidation and Reduction : The sulfonate group is capable of participating in redox reactions, which can alter the oxidation state of sulfur.

- Coupling Reactions : It can engage in coupling reactions with electrophiles, forming new carbon-sulfur bonds.

Biological Activity

The biological activity of this compound spans several areas:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. This compound exhibits significant antiproliferative effects on various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values indicative of effective growth inhibition in HeLa cells (cervical cancer) at concentrations lower than 10 μM .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | <10 | DNA alkylation and cell cycle arrest |

| Related compound (5-(2-chloroethyl)-2,4-dichloropyrimidine) | HeLa | 80.20 | Alkylating agent causing DNA damage |

2. Anti-inflammatory Effects

Pyrimidine derivatives, including this compound, have demonstrated anti-inflammatory properties by inhibiting key enzymes such as iNOS and COX-2. Experimental results indicate that these compounds significantly decrease mRNA expressions for these enzymes compared to traditional anti-inflammatory drugs like indomethacin .

| Compound | Target Enzyme | Effect on Expression |

|---|---|---|

| This compound | iNOS | Decreased |

| This compound | COX-2 | Decreased |

Study on Anticancer Activity

In a controlled study assessing the antiproliferative effects of this compound, researchers found that at concentrations ranging from 4.24 to 8.77 μM, significant growth inhibition was observed in tumor cells. The study concluded that the mechanism involved DNA alkylation leading to G2/M phase arrest and subsequent apoptosis .

Study on Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of this compound revealed that it effectively reduced inflammation markers in vitro. The compound was shown to inhibit COX-2 enzyme activity significantly more than standard treatments .

Properties

Molecular Formula |

C4H2ClN2NaO2S |

|---|---|

Molecular Weight |

200.58 g/mol |

IUPAC Name |

sodium;2-chloropyrimidine-5-sulfinate |

InChI |

InChI=1S/C4H3ClN2O2S.Na/c5-4-6-1-3(2-7-4)10(8)9;/h1-2H,(H,8,9);/q;+1/p-1 |

InChI Key |

YAIDCWIEDHBHIT-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.